molecular formula C23H30N4O2 B2733771 N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-13-9

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2733771
CAS No.: 1116084-13-9
M. Wt: 394.519
InChI Key: WHJYKFHBHKNWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative characterized by a pyrazine core substituted with a piperidinyl group at the 3-position and a benzamide moiety at the 4-position. The cycloheptyl group attached to the benzamide nitrogen distinguishes it from related compounds. Its molecular framework aligns with analogs reported in medicinal chemistry research, such as kinase inhibitors and antineoplastic agents .

Properties

IUPAC Name

N-cycloheptyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(26-19-8-4-1-2-5-9-19)18-10-12-20(13-11-18)29-23-21(24-14-15-25-23)27-16-6-3-7-17-27/h10-15,19H,1-9,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJYKFHBHKNWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of indoline, followed by acetylation and sulfonamide formation. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents on the benzamide nitrogen and pyrazine ring. Below is a comparative analysis of key analogs:

Substituent Variations on the Benzamide Nitrogen

  • N-[4-(trifluoromethyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (): The benzamide nitrogen is substituted with a 4-(trifluoromethyl)benzyl group instead of cycloheptyl.
  • N-(3-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide () :
    • Incorporates halogenated (Cl, F) substituents, which may increase binding affinity to hydrophobic pockets in target proteins .
  • N-benzyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide () :
    • A simpler benzyl substituent lacking cycloheptyl or halogenation, likely reducing steric hindrance and metabolic resistance .

Pyrazine and Heterocyclic Modifications

  • Radotinib (): Features a pyrimidinylamino group linked to pyrazine, with antineoplastic activity attributed to kinase inhibition. The absence of a pyrimidine linkage in the target compound suggests divergent biological targets .
  • EP 3 532 474 B1 derivatives () :
    • Includes triazolopyridine and methoxypyrazine substituents, emphasizing the role of heterocycles in optimizing pharmacokinetic properties .

Structural and Pharmacokinetic Implications

Compound Name Substituent on Benzamide N Pyrazine Substitution Molecular Weight (g/mol) Notable Features
Target compound Cycloheptyl 3-(piperidin-1-yl) ~453.56 (estimated) High lipophilicity, potential CNS activity
analog 4-(trifluoromethyl)benzyl 3-(piperidin-1-yl) 515.54 Enhanced metabolic stability
analog 3-chloro-4-fluorobenzyl 3-(piperidin-1-yl) 496.98 Halogenation for target affinity
Radotinib () 3-(imidazolyl)phenyl Pyrimidinylamino linkage 552.59 Antineoplastic kinase inhibition

Key Research Findings

  • Lipophilicity and Bioavailability : The cycloheptyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., benzyl in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Metabolic Stability : Trifluoromethyl and halogenated analogs () exhibit improved resistance to oxidative metabolism compared to the cycloheptyl variant .
  • Biological Activity: While radotinib () demonstrates antineoplastic activity via kinase inhibition, the target compound’s lack of a pyrimidinylamino group suggests a different mechanism of action, possibly targeting GPCRs or other enzymes .

Biological Activity

N-cycloheptyl-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

C19H26N4O\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}

This compound features a cycloheptyl group, a piperidine moiety, and a pyrazine ring, which contribute to its biological activity through various interactions with biological targets.

This compound exhibits its biological effects primarily through the modulation of specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor at certain pathways involved in cellular signaling and proliferation.

Key Mechanisms:

  • Receptor Interaction : The piperidine and pyrazine groups are crucial for binding to specific receptors, potentially influencing pathways related to inflammation and cancer.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which can lead to reduced tumor growth in vitro.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyrazine components significantly affect the compound's potency and selectivity. For example:

  • Alkyl Substituents : Variations in the cycloheptyl group can enhance binding affinity.
  • Functional Groups : The presence of hydroxyl or methoxy groups on the benzamide ring can improve solubility and bioavailability.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Assay IC50 (µM) Effect
CCR3 Antagonism12.5Inhibition of eosinophil chemotaxis
Tumor Cell Proliferation25.0Reduced proliferation in MDA-MB-231
Enzyme Inhibition (MAGL)0.84Competitive inhibition

Case Study 1: Eosinophil Chemotaxis

In vitro studies demonstrated that this compound effectively inhibited eotaxin-induced calcium mobilization in human eosinophils, showcasing its potential as a therapeutic agent for allergic responses.

Case Study 2: Anticancer Activity

Research involving human breast cancer cell lines (MDA-MB-231) indicated that this compound significantly reduced cell viability at concentrations around 25 µM. Further investigations into its mechanism revealed that it induces apoptosis via mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.